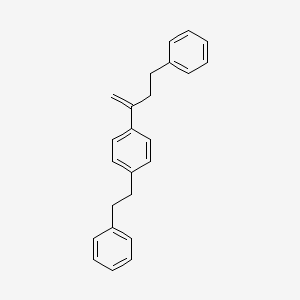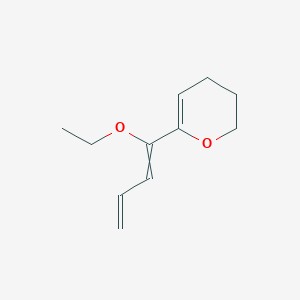![molecular formula C35H49NO B14216411 5-(Decyloxy)-2-(4'-octyl[1,1'-biphenyl]-4-yl)pyridine CAS No. 564479-53-4](/img/structure/B14216411.png)
5-(Decyloxy)-2-(4'-octyl[1,1'-biphenyl]-4-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Decyloxy)-2-(4’-octyl[1,1’-biphenyl]-4-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a decyloxy group and a biphenyl moiety with an octyl chain. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Decyloxy)-2-(4’-octyl[1,1’-biphenyl]-4-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Octyl Chain: The octyl chain can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Pyridine Ring: The pyridine ring is then attached to the biphenyl structure through a nucleophilic aromatic substitution reaction.
Addition of the Decyloxy Group: Finally, the decyloxy group is introduced via an etherification reaction using a suitable alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
5-(Decyloxy)-2-(4’-octyl[1,1’-biphenyl]-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases for nucleophilic substitution; Lewis acids for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
5-(Decyloxy)-2-(4’-octyl[1,1’-biphenyl]-4-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 5-(Decyloxy)-2-(4’-octyl[1,1’-biphenyl]-4-yl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine ring and biphenyl moiety allows the compound to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4’-Octyloxy-4-biphenylcarbonitrile: A liquid crystal compound with similar biphenyl structure but different functional groups.
2,5-Diphenylpyridine: A pyridine derivative with phenyl groups instead of the decyloxy and octyl chains.
Uniqueness
5-(Decyloxy)-2-(4’-octyl[1,1’-biphenyl]-4-yl)pyridine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.
属性
CAS 编号 |
564479-53-4 |
|---|---|
分子式 |
C35H49NO |
分子量 |
499.8 g/mol |
IUPAC 名称 |
5-decoxy-2-[4-(4-octylphenyl)phenyl]pyridine |
InChI |
InChI=1S/C35H49NO/c1-3-5-7-9-11-12-14-16-28-37-34-26-27-35(36-29-34)33-24-22-32(23-25-33)31-20-18-30(19-21-31)17-15-13-10-8-6-4-2/h18-27,29H,3-17,28H2,1-2H3 |
InChI 键 |
PJFXJHZLECNJAU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=CN=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14216331.png)
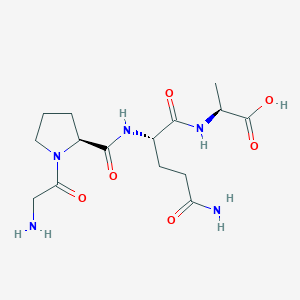

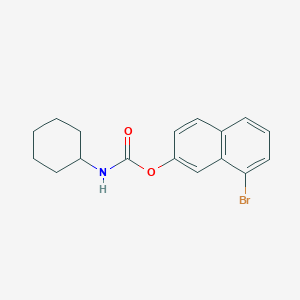
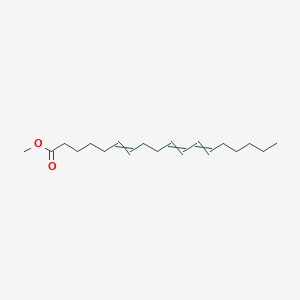


![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14216360.png)

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14216380.png)

![2-Methyl-6-[(methylsulfanyl)methyl]pyridine](/img/structure/B14216390.png)
